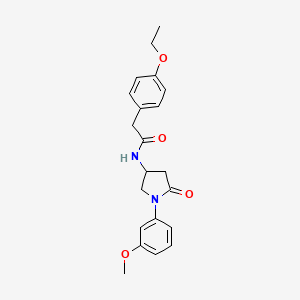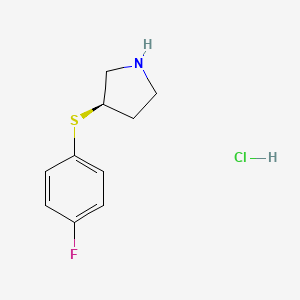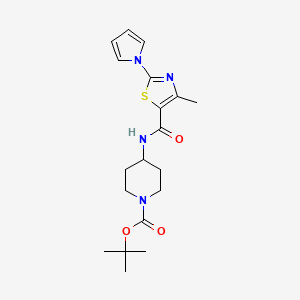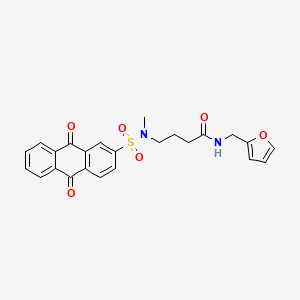
2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-ethoxyphenyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as opioid receptor agonism, antiallergic properties, adenosine receptor antagonism, anticancer activities, and anticonvulsant effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like amino acids, pyrrolidine, and aromatic compounds. For instance, the synthesis of kappa-opioid agonists involved the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents . Similarly, the synthesis of antiallergic agents involved indolization under Fischer conditions followed by amidification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes a pyrrolidine ring, which is a five-membered lactam structure, as well as various substituents like methoxyphenyl groups that can significantly influence the biological activity . The spatial arrangement of these substituents, as well as the stereochemistry of the molecule, can be crucial for the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, ethers, and aromatic rings. These functionalities can undergo reactions such as N-alkylation, acylation, and electrophilic aromatic substitution, which are common in the modification of pharmacophores to enhance biological activity or alter pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of methoxy and ethoxy groups can increase the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes such as the blood-brain barrier . The crystal structure and intermolecular interactions, such as hydrogen bonding, can also affect the compound's solubility and stability .
Scientific Research Applications
Synthesis and Chemical Reactivity
- Novel palladium(0)-catalyzed cyclization techniques have been developed for synthesizing 3,4-disubstituted pyrrolidin-2-ones, demonstrating the utility of stabilized acetamide enolate anions for intramolecular C-C bond formation, leading to gamma-lactams with significant diastereoselection (Giambastiani et al., 1998).
- A convenient approach using Mn(III) mediated intramolecular cyclisation of N-(2-alken-1-yl)amides has been explored for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, offering a pathway to synthesize biologically active amino acids (Galeazzi et al., 1996).
Enzyme Inhibition and Biological Activities
- Protein tyrosine phosphatase 1B (PTP1B) inhibitors based on 2-(4-methoxyphenyl)ethyl]acetamide derivatives have been synthesized, showing promising IC(50) values and correlating well with docking studies for antidiabetic activity (Saxena et al., 2009).
- The chemical synthesis and biological activities of 5-deazaaminopterin analogues, including those bearing substituent(s) at the 5- and/or 7-position(s), have been investigated, highlighting the potential of these compounds in the context of antimalarial and anticancer applications (Su et al., 1988).
Molecular Docking and Pharmacological Properties
- New 3,4,5-trisubstituted-1,2,4-triazole analogues have been synthesized, demonstrating significant enzyme inhibitory activities against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with compound 8g showing notable activity. SAR studies and molecular docking have provided insights into the binding modes of these compounds (Virk et al., 2018).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-9-7-15(8-10-18)11-20(24)22-16-12-21(25)23(14-16)17-5-4-6-19(13-17)26-2/h4-10,13,16H,3,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHEOPVNWDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)



![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)



![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)
